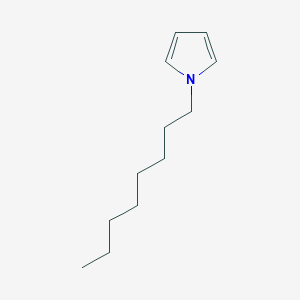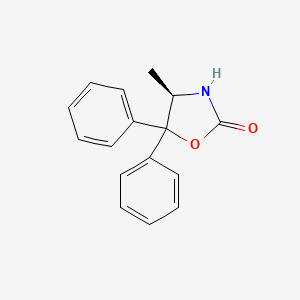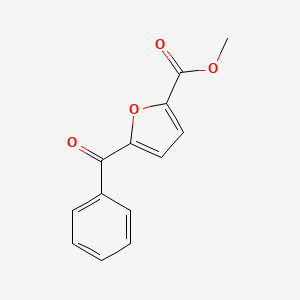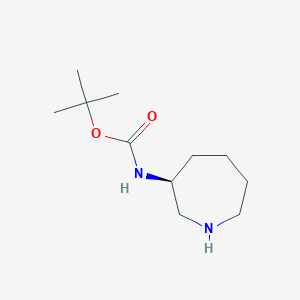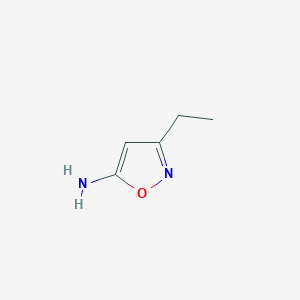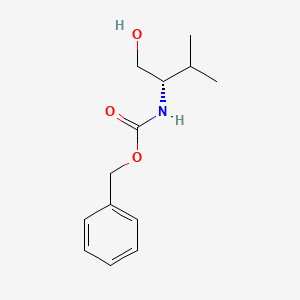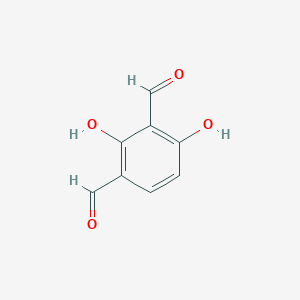
2,4-Dihydroxyisophthalaldehyde
説明
科学的研究の応用
Molecular Structure and Hydrogen Bonding
2,4-Dihydroxyisophthalaldehyde has been studied for its molecular structure and intramolecular hydrogen bonding. Research by Borisenko, Zauer, and Hargittai (1996) highlighted the significance of intramolecular hydrogen bonding in 2,4-dihydroxyisophthalaldehyde and its impact on the molecule’s structure. This type of bonding is crucial for understanding the chemical properties and reactivity of the compound (Borisenko, Zauer, & Hargittai, 1996).
Synthesis and Structural Applications
Szymkowiak et al. (2018) explored the use of 2,4-dihydroxyisophthalaldehyde in the synthesis of resorcinsalens, a type of polyimine macrocycle. The research demonstrated how the reaction medium can control the structure and stoichiometry of these macrocycles, which have potential applications in supramolecular chemistry (Szymkowiak, Warżajtis, Rychlewska, & Kwit, 2018).
Spectroscopic Analysis and Antioxidant Activities
Brito et al. (2017) conducted spectroscopic studies of 2,4-dihydroxyisophthalaldehyde to determine its dissociation constants and relate them to its antioxidant activities. Understanding these properties is essential for evaluating the potential of 2,4-dihydroxyisophthalaldehyde in various scientific applications (Brito, Mellado, Montoya, Palma, Rodríguez-Amaro, & Mayén, 2017).
Organic Synthesis and Catalysis
The synthesis of 2,4-dihydroxyisophthalaldehyde and its derivatives has been a subject of research, as illustrated by Worden et al. (1970). Their work provides insights into the methodologies for preparing these compounds, which are critical in various organic synthesis and catalysis processes (Worden, Kaufman, Smith, & Widiger, 1970).
Optical and Fluorescent Properties
Research on 2,4-dihydroxyisophthalaldehyde has also focused on its optical properties. For example, studies have investigated its use in fluorescent detection and as a ligand in the formation of organometallic complexes, highlighting its potential in materials science and photoluminescent applications (Barberis & Mikroyannidis, 2006).
特性
IUPAC Name |
2,4-dihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-2-7(11)6(4-10)8(5)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZFTYFURGCPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470006 | |
| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxyisophthalaldehyde | |
CAS RN |
3328-71-0 | |
| Record name | 2,4-Dihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxybenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



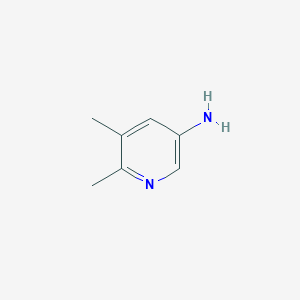
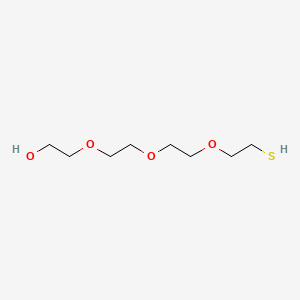

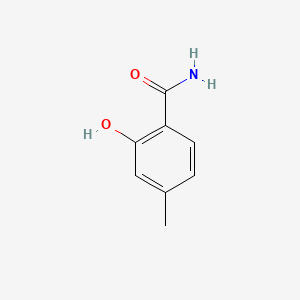
![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

